Flurbiprofène axétil
Vue d'ensemble
Description
Le flurbiprofène axetil est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour ses propriétés analgésiques et anti-inflammatoires. C'est un prod médicament du flurbiprofène, conçu pour améliorer la délivrance et l'efficacité du médicament actif. Le flurbiprofène axetil est couramment utilisé dans la gestion de la douleur postopératoire et s'est avéré efficace pour réduire l'inflammation et la douleur sans effets secondaires importants sur le système nerveux central .
Applications De Recherche Scientifique
Flurbiprofen axetil has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in clinical trials for pain management, particularly in postoperative settings.
Industry: Employed in the development of transdermal drug delivery systems and formulations.
Mécanisme D'action
Target of Action
Flurbiprofen axetil, a prodrug of flurbiprofen, primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
Flurbiprofen axetil exerts its therapeutic effects by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . As a result, the production of prostaglandins is reduced, leading to alleviation of inflammation, pain, and fever.
Biochemical Pathways
The primary biochemical pathway affected by flurbiprofen axetil is the arachidonic acid metabolism . By inhibiting the COX enzymes, flurbiprofen axetil disrupts the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in prostaglandin levels, thereby reducing inflammation, pain, and fever.
Pharmacokinetics
Flurbiprofen axetil is rapidly metabolized to the active metabolite flurbiprofen by carboxylesterase in plasma after intravenous injection . The pharmacokinetics of flurbiprofen are influenced by factors such as CYP2C9 genotypes, dose regimens, and age groups . The drug is highly bound to plasma albumin and is extensively metabolized via hydroxylation by CYP2C9 and glucuronidation by UDP-glucuronosyltransferase .
Result of Action
The primary result of flurbiprofen axetil’s action is the reduction of inflammation, pain, and fever. It has been shown to effectively decrease postoperative pain and reduce opioid requirements . In a study, flurbiprofen axetil pretreatment was found to protect H9c2 cells from injury through reducing apoptosis, inflammation, and oxidative stress .
Action Environment
The action of flurbiprofen axetil can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s genetic makeup, specifically the CYP2C9 genotype . Additionally, the drug’s action may be influenced by the patient’s age, body weight, and height
Analyse Biochimique
Biochemical Properties
Flurbiprofen axetil interacts with the enzyme cyclooxygenase (COX), specifically COX-2 . It inhibits the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This inhibition reduces the biosynthesis of prostaglandins, mediating the anti-inflammatory effect of flurbiprofen axetil .
Cellular Effects
Flurbiprofen axetil has been found to downregulate prostaglandin E2 (PGE2), leading to stronger anti-inflammatory and analgesic effects at the inflammation site than with conventional NSAIDs . It can selectively accumulate in surgical incision and inflammatory sites to reduce inflammation and pain .
Molecular Mechanism
The molecular mechanism of flurbiprofen axetil involves the inhibition of the COX enzyme, which reduces the production of prostaglandins . This results in the alleviation of inflammation and pain. Furthermore, flurbiprofen axetil has been found to attenuate cerebral ischemia/reperfusion injury by reducing inflammation in a rat model of transient global cerebral ischemia/reperfusion .
Temporal Effects in Laboratory Settings
The effects of flurbiprofen axetil can change over time in laboratory settings. For example, a study found that the frequency of postanesthetic shivering in patients given flurbiprofen axetil was significantly lower than that in patients who did not receive the drug .
Dosage Effects in Animal Models
In animal models, the effects of flurbiprofen axetil can vary with different dosages. A study exploring the effect of flurbiprofen axetil on reducing the response of the central nervous system to inflammatory factors in a formalin-induced inflammatory pain model using mild cognitive impairment (MCI) rats found that flurbiprofen axetil can reduce the inflammatory response and cognitive function .
Metabolic Pathways
Flurbiprofen axetil is involved in the arachidonic acid metabolism pathway . It is metabolized by the enzyme CYP2C9 .
Transport and Distribution
Flurbiprofen axetil is rapidly absorbed into the plasma after intravenous injection It is then distributed within cells and tissues
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La préparation du flurbiprofène axetil implique plusieurs étapes :
Réaction d'Estérification : Le flurbiprofène est mis en réaction avec un composé ester en présence d'un catalyseur acide et d'un solvant organique pour former le dérivé ester.
Purification : Le mélange réactionnel est soumis à une concentration par évaporation sous pression réduite, suivie de l'ajout d'acétate d'éthyle et d'eau pour dissoudre le produit.
Méthodes de Production Industrielle : La production industrielle du flurbiprofène axetil suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Le processus implique :
Préparation de Composés Intermédiaires : La fluoroaniline est convertie en 4-bromo-2-fluoroaniline, qui est ensuite condensée avec du benzène pour former le 4-bromo-2-fluorobiphényle.
Réaction de Grignard : L'intermédiaire subit une réaction de Grignard avec le propionate de sodium 2-bromo pour produire l'acide 2-(2-fluoro-4-biphénylyl) propionique.
Estérification Finale : Le dérivé acide propionique est estérifié avec l'acétate d'éthyle 1-chloroacétique pour donner le flurbiprofène axetil.
Types de Réactions :
Oxydation : Le flurbiprofène axetil peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant le cycle aromatique et le groupe ester.
Réactifs et Conditions Communs :
Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents Réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de Substitution : Halogènes, nucléophiles comme les ions hydroxyde.
Principaux Produits :
Produits d'Oxydation : Acides carboxyliques, cétones.
Produits de Réduction : Alcools, alcanes.
Produits de Substitution : Dérivés halogénés, composés aromatiques substitués.
4. Applications de la Recherche Scientifique
Le flurbiprofène axetil a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Biologie : Investigé pour ses effets sur les processus cellulaires et les voies de l'inflammation.
Industrie : Employé dans le développement de systèmes et de formulations d'administration transdermique de médicaments.
5. Mécanisme d'Action
Le flurbiprofène axetil exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est responsable de la conversion de l'acide arachidonique en prostaglandines. En inhibant la COX, le flurbiprofène axetil réduit la production de prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre . Le composé cible à la fois les enzymes COX-1 et COX-2, ce qui entraîne ses effets anti-inflammatoires et analgésiques .
Comparaison Avec Des Composés Similaires
Le flurbiprofène axetil est structurellement et pharmacologiquement lié à d'autres AINS tels que l'ibuprofène, le kétoprofène et le fénoprofène . Il possède des propriétés uniques qui le distinguent de ces composés :
Amélioration de la Délivrance : L'estérification du flurbiprofène améliore sa délivrance et sa biodisponibilité.
Action Ciblée : Le flurbiprofène axetil est conçu pour cibler les tissus enflammés plus efficacement.
Réduction des Effets Secondaires : Il a moins d'effets secondaires sur le système nerveux central par rapport à d'autres AINS.
Composés Similaires :
Ibuprofène : Un autre dérivé de l'acide propionique avec des propriétés anti-inflammatoires et analgésiques similaires.
Kétoprofène : Connu pour ses effets anti-inflammatoires puissants.
Fénoprofène : Utilisé pour ses activités analgésiques et anti-inflammatoires.
Le flurbiprofène axetil se démarque par sa délivrance ciblée et ses effets secondaires réduits, ce qui en fait un composé précieux dans la gestion de la douleur et le contrôle de l'inflammation.
Propriétés
IUPAC Name |
1-acetyloxyethyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIVXCSEERJYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048600 | |
Record name | Flurbiprofen axetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91503-79-6 | |
Record name | Flurbiprofen axetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91503-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurbiprofen axetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091503796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurbiprofen axetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen axetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flurbiprofen Axetil (mixture of diastereoisomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURBIPROFEN AXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0OU31PUI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flurbiprofen axetil exert its analgesic effect?
A1: Flurbiprofen axetil is a prodrug that is rapidly hydrolyzed to flurbiprofen in the body [, , ]. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2 [, , , , ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation [, , , ]. By inhibiting COX-2, flurbiprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Q2: What are the downstream effects of COX-2 inhibition by flurbiprofen?
A2: Inhibition of COX-2 by flurbiprofen leads to a decrease in the production of various prostaglandins, including prostaglandin E2 (PGE2) []. PGE2 is known to sensitize nerve endings, making them more responsive to pain signals. By reducing PGE2 levels, flurbiprofen decreases pain perception and inflammation.
Q3: How is flurbiprofen axetil absorbed and distributed in the body?
A3: Flurbiprofen axetil is rapidly absorbed following oral administration and is hydrolyzed to flurbiprofen during absorption []. Flurbiprofen is highly protein-bound and is widely distributed throughout the body.
Q4: How is flurbiprofen metabolized and eliminated?
A4: Flurbiprofen is primarily metabolized in the liver by conjugation with glucuronic acid, forming inactive metabolites. These metabolites are then excreted in the urine [].
Q5: What are the clinical applications of flurbiprofen axetil?
A5: Flurbiprofen axetil is commonly used for the management of pain and inflammation associated with various conditions, including postoperative pain, dental pain, and dysmenorrhea [, , ]. It has also been investigated for its potential in managing pain associated with bone cancer [] and in preemptive analgesia [, , ].
Q6: Are there any studies investigating the combination of flurbiprofen axetil with other analgesics?
A6: Yes, several studies have investigated the combination of flurbiprofen axetil with other analgesics, such as fentanyl, dezocine, and sufentanil [, , , , , ]. These studies suggest that combining flurbiprofen axetil with other analgesics may provide enhanced pain relief and potentially reduce the required doses of individual drugs, leading to a lower incidence of side effects.
Q7: What is the role of flurbiprofen axetil in preemptive analgesia?
A7: Preemptive analgesia aims to prevent the establishment of pain pathways by administering analgesics before the onset of painful stimuli. Flurbiprofen axetil, due to its COX-2 inhibitory properties, has been explored for its potential in preemptive analgesia in various surgical procedures [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.